2-(2,2-Difluoroethoxy)-1-fluoro-4-nitro-benzene
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Overview
Description
2-(2,2-Difluoroethoxy)-1-fluoro-4-nitro-benzene is an organic compound characterized by the presence of fluorine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroethoxy)-1-fluoro-4-nitro-benzene typically involves the reaction of 2,2-difluoroethanol with 1-fluoro-4-nitrobenzene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoroethoxy)-1-fluoro-4-nitro-benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, DMF, and nucleophiles like amines.
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products Formed
Aminated Derivatives: Formed by the reduction of the nitro group.
Substituted Derivatives: Formed by nucleophilic substitution reactions.
Scientific Research Applications
2-(2,2-Difluoroethoxy)-1-fluoro-4-nitro-benzene has several applications in scientific research:
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs.
Agrochemicals: Employed in the development of pesticides and herbicides.
Materials Science: Utilized in the creation of advanced materials with specific properties such as increased thermal stability and hydrophobicity
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroethoxy)-1-fluoro-4-nitro-benzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atoms enhance the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation .
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Difluoroethoxy)ethanol: Shares the difluoroethoxy group but lacks the nitro and fluoro substituents.
1-Fluoro-4-nitrobenzene: Contains the nitro and fluoro groups but lacks the difluoroethoxy moiety.
Uniqueness
2-(2,2-Difluoroethoxy)-1-fluoro-4-nitro-benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-(2,2-difluoroethoxy)-1-fluoro-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-6-2-1-5(12(13)14)3-7(6)15-4-8(10)11/h1-3,8H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLNVUSATUJWRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OCC(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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